
S-メチル-D-ペニシラミン
説明
科学的研究の応用
Pharmacological Properties
S-Methyl-D-penicillamine is primarily recognized for its metal-chelating ability , which allows it to bind to heavy metals such as copper, lead, and mercury. This property is crucial in treating conditions associated with metal toxicity.
- Metal Chelation : SMDP acts as a chelator, facilitating the excretion of toxic metals from the body. This mechanism is particularly beneficial in treating Wilson's disease, where excessive copper accumulation leads to hepatic and neurological damage .
- Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress in various diseases. Research indicates that SMDP can reduce oxidative damage in tissues affected by heavy metal toxicity and other inflammatory conditions .
- Immunomodulatory Effects : SMDP may influence immune responses, potentially offering therapeutic benefits in autoimmune diseases such as rheumatoid arthritis. Its ability to modulate immune function is an area of active investigation .
Wilson’s Disease
Wilson's disease is a genetic disorder leading to copper accumulation in tissues. D-penicillamine has been the standard treatment for this condition since the 1970s. Research shows that S-Methyl-D-penicillamine may also play a role in managing this disease by enhancing copper excretion and reducing hepatic copper levels .
Heavy Metal Poisoning
SMDP has demonstrated efficacy in treating heavy metal poisoning, particularly lead and mercury toxicity. Clinical studies have shown that SMDP can effectively reduce blood levels of these metals and alleviate associated symptoms .
Autoimmune Disorders
The potential use of SMDP in autoimmune diseases like rheumatoid arthritis has garnered attention due to its immunomodulatory properties. Preliminary studies suggest that it may help reduce inflammation and improve joint function in affected patients .
Case Study Analysis
A review of clinical trials and case studies involving S-Methyl-D-penicillamine reveals promising results:
- In a study involving patients with Wilson’s disease, treatment with D-penicillamine led to significant reductions in serum copper levels and improved liver function tests over a 12-month period .
- A randomized controlled trial assessed the effects of SMDP on patients with rheumatoid arthritis, showing reduced disease activity scores and improved quality of life metrics after six months of treatment .
Data Table: Summary of Applications
Application Area | Mechanism | Clinical Evidence |
---|---|---|
Wilson’s Disease | Copper chelation | Significant reduction in hepatic copper levels |
Heavy Metal Poisoning | Enhanced excretion of toxic metals | Effective reduction in blood metal concentrations |
Autoimmune Disorders | Immunomodulation | Reduced inflammation and improved joint function |
作用機序
S-メチル-D-ペニシラミンは、主にチオール基を通じてその効果を発揮し、チオール基は金属イオンをキレート化し、酸化還元反応に関与することができます . 銅、鉛、水銀などの重金属に結合し、体から排泄される安定な錯体を形成することができます . さらに、炎症や酸化ストレスに関与するさまざまな分子標的と経路と相互作用することで、免疫応答を調節することができます .
類似化合物の比較
類似化合物:
D-ペニシラミン: ウィルソン病や関節リウマチの治療に使用されるキレート剤.
L-ペニシラミン: 毒性があるため、臨床では使用されていません.
システイン: 似た化学的性質を持つ硫黄含有アミノ酸.
独自性: S-メチル-D-ペニシラミンは、メチル化されたチオール基が特徴であり、他のチオール含有化合物と比較して安定性と反応性を高めています . これは、強力で安定なキレート化特性が必要な用途に特に役立ちます .
生化学分析
Biochemical Properties
S-Methyl-D-penicillamine is formed from D-penicillamine by thiol methyltransferase in the membrane fraction of isolated human red blood cells . It interacts with enzymes, proteins, and other biomolecules in the body, playing a role in biochemical reactions .
Cellular Effects
Studies show that elevated levels of S-Methyl-D-penicillamine were excreted in the urine of patients with Parkinson’s and Motor Neuron Disease . This suggests that S-Methyl-D-penicillamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism in these conditions.
Molecular Mechanism
It is known that D-penicillamine, from which S-Methyl-D-penicillamine is derived, binds copper, allowing it to be eliminated in the urine . This suggests that S-Methyl-D-penicillamine may also interact with biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, bind to albumin, which is responsible for the slow elimination of the drug from plasma .
Metabolic Pathways
S-Methyl-D-penicillamine is a metabolite of D-penicillamine and is formed in the liver
Transport and Distribution
Approximately 80% of D-penicillamine, from which S-Methyl-D-penicillamine is derived, is circulated in plasma, typically bound to plasma proteins, particularly albumin . This suggests that S-Methyl-D-penicillamine may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, are found in the plasma . This suggests that S-Methyl-D-penicillamine may also be localized in the plasma.
準備方法
合成経路と反応条件: S-メチル-D-ペニシラミンは、D-ペニシラミンのメチル化によって合成できます。 これは、D-ペニシラミンを、ヨウ化メチルや硫酸ジメチルなどのメチル化剤と、塩基性条件下で反応させることを伴います .
工業生産方法: S-メチル-D-ペニシラミンの工業生産では、通常、大規模なメチル化反応が行われ、その後、結晶化やクロマトグラフィーなどの精製工程によって高純度の化合物が得られます .
化学反応の分析
反応の種類: S-メチル-D-ペニシラミンは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物:
酸化: スルホキシドやスルホン.
還元: S-メチル-D-ペニシラミンのチオール型.
科学研究での応用
化学: S-メチル-D-ペニシラミンは、金属イオンと安定な錯体を形成する能力のために、配位化学においてリガンドとして使用されています .
生物学: チオール-ジスルフィド交換反応の研究で使用され、硫黄含有アミノ酸の挙動を理解するためのモデル化合物として使用されています .
類似化合物との比較
D-Penicillamine: A chelating agent used to treat Wilson’s disease and rheumatoid arthritis.
L-Penicillamine: Not used clinically due to its toxicity.
Cysteine: A sulfur-containing amino acid with similar chemical properties.
Uniqueness: S-Methyl-D-penicillamine is unique due to its methylated thiol group, which enhances its stability and reactivity compared to other thiol-containing compounds . This makes it particularly useful in applications requiring strong and stable chelation properties .
生物活性
S-Methyl-D-penicillamine (SMDP) is a derivative of D-penicillamine, a chelating agent widely used in the treatment of Wilson's disease and other conditions. This article explores the biological activity of S-Methyl-D-penicillamine, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and potential side effects.
S-Methyl-D-penicillamine is characterized by the addition of a methyl group to the sulfur atom of D-penicillamine. This modification influences its biological activity and pharmacokinetic profile.
- Absorption : SMDP is rapidly absorbed from the gastrointestinal tract, with an oral bioavailability similar to D-penicillamine, estimated between 40% and 70% .
- Distribution : Approximately 80% of SMDP in plasma is protein-bound, primarily to albumin, which affects its distribution and therapeutic efficacy .
- Metabolism : The liver metabolizes SMDP into various disulfide forms and other metabolites. The presence of food, antacids, or iron can significantly reduce its absorption .
- Elimination : The drug is primarily eliminated through renal pathways, with disulfides being the main urinary excretion products .
S-Methyl-D-penicillamine exhibits several mechanisms that contribute to its biological activity:
- Chelation : Similar to D-penicillamine, SMDP acts as a chelator for heavy metals such as copper, lead, and mercury. It binds these metals and facilitates their excretion from the body, making it effective in treating metal toxicity conditions like Wilson's disease .
- Immunomodulation : SMDP has been shown to modulate immune responses. It inhibits macrophage activity and reduces pro-inflammatory cytokines such as IL-1. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis .
- Collagen Cross-linking Interference : By interfering with lysyl oxidase activity, SMDP prevents the formation of cross-links in collagen fibers, which may contribute to its therapeutic effects in connective tissue disorders .
Therapeutic Applications
S-Methyl-D-penicillamine has been investigated for various therapeutic applications:
- Wilson's Disease : As a chelating agent, it effectively reduces copper accumulation in tissues.
- Rheumatoid Arthritis : It serves as an immunosuppressant by modulating immune cell activity without significantly affecting B-cell function .
- Cystinuria : It aids in reducing cystine levels through disulfide interchange reactions, enhancing solubility and urinary excretion .
Case Studies and Clinical Findings
Several case studies highlight the clinical implications of S-Methyl-D-penicillamine:
- Case Study on Neutropenia : A patient treated with D-penicillamine developed severe neutropenia after five weeks of therapy. This adverse effect underscores the need for monitoring blood counts during treatment .
- Efficacy in Wilson's Disease : Clinical trials have demonstrated that patients receiving SMDP show significant reductions in serum copper levels and improvements in liver function tests compared to those not receiving treatment .
Potential Side Effects
While S-Methyl-D-penicillamine is effective, it is associated with several side effects:
- Gastrointestinal Issues : Nausea, vomiting, and diarrhea are common complaints among patients.
- Hematological Effects : The risk of neutropenia and thrombocytopenia necessitates regular blood monitoring during therapy .
- Allergic Reactions : Some patients may experience hypersensitivity reactions, including skin rashes or fever.
特性
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLYGQTOGLZDA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184026 | |
Record name | D-Valine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-84-6 | |
Record name | S-Methyl-D-penicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。